molecular formula C14H15FN6O2S B2680267 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide CAS No. 313362-36-6

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2680267
CAS No.: 313362-36-6
M. Wt: 350.37
InChI Key: UBYPQIFSDSVRIE-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide is a complex organic compound that features a unique combination of pyrazole, triazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with a fluorobenzene sulfonamide derivative. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired heterocyclic structures.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-chlorobenzene-1-sulfonamide
  • N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-bromobenzene-1-sulfonamide

Uniqueness

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorobenzene sulfonamide group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring, a triazole moiety, and a sulfonamide group. The molecular formula is C13H14FN5O2SC_{13}H_{14}FN_5O_2S, with a molecular weight of approximately 319.35 g/mol. Its structural components contribute to its biological activity, especially the sulfonamide group which is known for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole and sulfonamide groups exhibit notable antimicrobial properties. For instance, studies have shown that related triazole derivatives possess strong antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations highlighted the anticancer potential of triazole derivatives. In vitro studies demonstrated that this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has suggested that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group facilitates binding to various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for receptors associated with inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells .

Study 1: Anticancer Screening

A study conducted on multicellular spheroids demonstrated that this compound effectively inhibited tumor growth in vitro. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against several bacterial strains. It showed significant inhibition zones in agar diffusion assays, highlighting its potential as an antibacterial agent .

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6O2S/c1-9-8-10(2)20(18-9)14-17-16-11(3)21(14)19-24(22,23)13-6-4-12(15)5-7-13/h4-8,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYPQIFSDSVRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N2NS(=O)(=O)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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